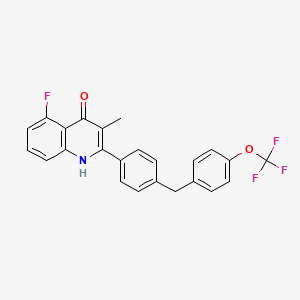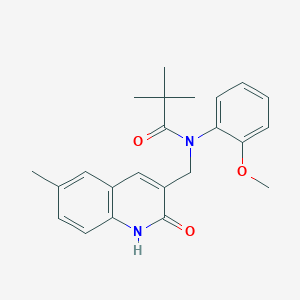
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as PQR309, is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy. In
Mecanismo De Acción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide inhibits the PI3K signaling pathway by targeting the p110α isoform of PI3K. This isoform is frequently mutated in cancer cells, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the p110α isoform, this compound blocks the activation of these downstream pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the PI3K signaling pathway, this compound also inhibits the mTOR pathway, which is another important regulator of cell growth and survival. This compound has also been shown to induce autophagy, a process that promotes the degradation of damaged cellular components. In terms of physiological effects, this compound has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its specificity for the p110α isoform of PI3K. This specificity allows researchers to selectively target cancer cells that have mutations in this isoform, while sparing normal cells. This compound also has good pharmacokinetic properties, making it suitable for in vivo experiments. One limitation of this compound is its relatively short half-life, which may limit its efficacy in some experimental settings.
Direcciones Futuras
There are several future directions for the research of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the exploration of this compound in other disease models, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the dosing and administration of this compound to maximize its efficacy in vivo.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves a multistep process that starts with the reaction of 2-methoxyphenylboronic acid and 2,6-dibromo-3-methylquinoline. This reaction produces an intermediate, which is then subjected to a Suzuki coupling reaction with 2-hydroxy-3-methylbenzaldehyde. The resulting product is then treated with pivaloyl chloride to form the final compound, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin. In addition to its anticancer properties, this compound has also been studied for its potential in treating other diseases, such as autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-18-16(12-15)13-17(21(26)24-18)14-25(22(27)23(2,3)4)19-8-6-7-9-20(19)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXBKSPXJAOQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
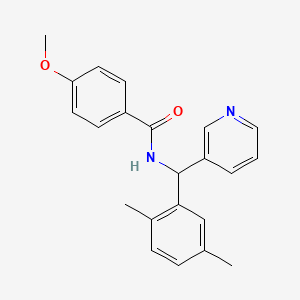
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)


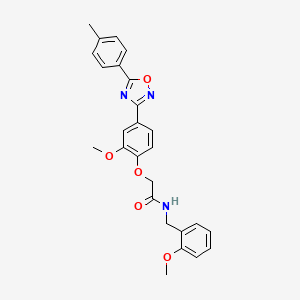
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
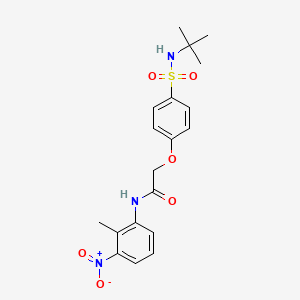
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

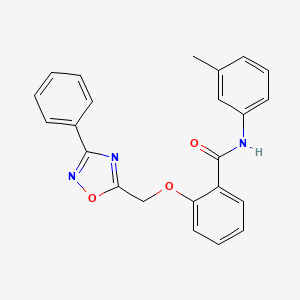
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
